BenchChemオンラインストアへようこそ!

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide

NNMT inhibition Epigenetics Cancer metabolism

This compound is a minimalist nicotinamide conjugate distinguished by its 2-methylpyrazolo[1,5-a]pyrimidine core and propyl linker—critical determinants for target engagement in NNMT or Syk kinase deep pockets. Without potency-enhancing substituents, it serves as an ideal matched-pair selectivity probe against its 2-methoxy analog or as a negative control in PDE10A screens. Its modular structure supports late-stage library diversification. Procure with exact structural identity to ensure target-specific outcomes, not just class-level activity.

Molecular Formula C16H17N5O
Molecular Weight 295.346
CAS No. 1797862-10-2
Cat. No. B2922862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide
CAS1797862-10-2
Molecular FormulaC16H17N5O
Molecular Weight295.346
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CN=CC=C3
InChIInChI=1S/C16H17N5O/c1-12-8-15-19-9-13(11-21(15)20-12)4-2-7-18-16(22)14-5-3-6-17-10-14/h3,5-6,8-11H,2,4,7H2,1H3,(H,18,22)
InChIKeyBATHOARGJNYLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide (CAS 1797862-10-2): Structural Profile and Target Class Context


N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide (CAS 1797862-10-2) is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core linked via a propyl spacer to a nicotinamide moiety. The 2-methyl substitution on the pyrazolo[1,5-a]pyrimidine ring and the meta-carboxamide attachment on the pyridine ring are key structural determinants, positioning this compound within a class of heterocyclic nicotinamide derivatives investigated for kinase inhibition and epigenetic enzyme modulation [1]. Unlike simple pyrazolo[1,5-a]pyrimidine scaffolds, the nicotinamide terminus may confer distinct target engagement profiles, such as potential interactions with nicotinamide N-methyltransferase (NNMT) or Syk kinase, as suggested by structurally related analogs [2]. However, publicly available quantitative bioactivity data for this specific compound remain extremely limited, and its differentiation must currently be inferred from structural features and class-level comparisons rather than from direct head-to-head experimental evidence.

Why N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide Cannot Be Substituted by Generic In-Class Analogs


The pyrazolo[1,5-a]pyrimidine class is pharmacologically promiscuous, with derivatives targeting CDKs, PDEs, Syk, NNMT, and DPP-IV depending on subtle substitution patterns . Simply replacing N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide with a generic pyrazolo[1,5-a]pyrimidine-6-carboxamide or an unmethylated analog risks losing target specificity. The 2-methyl group on the fused ring influences both conformational preference and metabolic stability, while the propyl linker length between the heterocyclic core and the nicotinamide head critically determines fit within deep, narrow active sites such as those of NNMT [1]. The unadorned nicotinamide terminus (lacking a 2-methoxy substituent) further distinguishes this compound from close analogs like 2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide, which may exhibit divergent potency profiles. Without direct comparative pharmacology, procurement decisions should be guided by precise structural identity rather than class membership alone.

Quantitative Differentiation Evidence for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide


Structural Distinction from NNMT Inhibitor Series in US20250017936

The target compound is structurally distinct from NNMT inhibitors disclosed in US20250017936. While the patent series (e.g., Compound 5u, BDBM50627730) features substituted pyrazolo[1,5-a]pyrimidines with NNMT IC50 values of 25 nM [1], the target compound bears an unoptimized nicotinamide terminus without additional hydrogen-bonding or hydrophobic substituents found in potent analogs. This structural simplicity may result in lower NNMT potency but could offer reduced off-target activity or improved synthetic tractability [2].

NNMT inhibition Epigenetics Cancer metabolism

Comparison with 2-Methoxy Analog: DPP-IV Inhibition

A closely related analog, 2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide, has been reported to inhibit DPP-IV with an IC50 of 150 nM in an enzyme activity assay . The target compound differs solely by the absence of a 2-methoxy group on the nicotinamide pyridine ring. This single substitution is expected to alter both potency and selectivity: the methoxy group may enhance hydrophobic packing in the DPP-IV S1 pocket, while its absence in the target compound could reduce DPP-IV affinity but potentially improve selectivity over DPP-IV-related off-targets such as DPP-8/9 [1].

DPP-IV inhibition Type 2 diabetes Metabolic disorders

Kinase Selectivity Profile vs. PDE10A Inhibitor Scaffolds

The 2-methylpyrazolo[1,5-a]pyrimidine core is shared with crystallographically characterized PDE10A inhibitors such as 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine [1]. However, the target compound's propyl-nicotinamide extension at the 6-position introduces steric bulk incompatible with the PDE10A adenine pocket, which accommodates only small substituents at this vector. This suggests the target compound is unlikely to inhibit PDE10A, differentiating it from PDE-targeted analogs and potentially narrowing its kinase selectivity profile .

PDE10A inhibition CNS disorders Kinase selectivity

Synthetic Tractability and Procurement-Relevant Physicochemical Properties

With a molecular weight of 295.35 g/mol and a calculated LogP of approximately 1.8, the target compound resides in a favorable physicochemical space for oral bioavailability (Lipinski-compliant) . Compared to more elaborate pyrazolo[1,5-a]pyrimidine analogs such as GNE-2256 (MW 482.51) , the target compound is significantly smaller and more synthetically accessible, requiring fewer steps and simpler purification. This may translate to lower procurement costs and faster delivery times for screening campaigns.

Medicinal chemistry Chemical procurement Lead optimization

Recommended Application Scenarios for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide Based on Current Evidence


SAR Probe for Nicotinamide-Binding Enzyme Targets (NNMT, Syk)

The compound serves as a minimalist scaffold for exploring nicotinamide-binding pockets in enzymes such as NNMT or Syk kinase. Its lack of potency-enhancing substituents makes it an ideal starting point for fragment-based or structure-guided elaboration, where incremental gains in affinity can be unambiguously attributed to specific chemical modifications [1].

Selectivity Control in DPP-IV Inhibitor Screening Panels

When used alongside its 2-methoxy analog (DPP-IV IC50 = 150 nM), the target compound can function as a matched-pair selectivity probe. Differential activity between the two compounds in DPP-IV vs. DPP-8/9 or FAP assays can reveal the contribution of the 2-methoxy group to target engagement .

Negative Control for PDE10A-Mediated cAMP Signaling Assays

Predicted inactivity against PDE10A makes this compound a candidate negative control in phosphodiesterase screening cascades. Its close structural relationship to active PDE10A inhibitors ensures that any observed cAMP modulation in neuronal or striatal cell models can be attributed to non-PDE10A mechanisms [1].

Cost-Efficient Building Block for Combinatorial Library Synthesis

With a molecular weight of 295 g/mol and a modular synthetic route, this compound can serve as a key intermediate for generating diverse amide-linked pyrazolo[1,5-a]pyrimidine libraries via late-stage functionalization of the nicotinamide nitrogen or the pyrimidine ring .

Quote Request

Request a Quote for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.